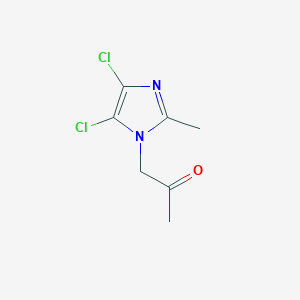

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and a methyl group on the imidazole ring, along with a propan-2-one moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives may inhibit specific enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with bacterial cell wall synthesis in the case of antibacterial activity, or they might inhibit specific enzymes in metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth, induction of cell death, or modulation of cell signaling pathways, among others .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Méthodes De Préparation

The synthesis of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines. This step forms the basic imidazole structure.

Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of the Propan-2-one Moiety: The final step involves the attachment of the propan-2-one group, which can be achieved through acylation reactions using acetyl chloride or acetic anhydride.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Acylation: The propan-2-one moiety can undergo further acylation reactions to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one can be compared with other imidazole derivatives, such as:

Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

Clotrimazole: An antifungal agent used to treat fungal infections.

Ketoconazole: An antifungal agent used to treat systemic fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-one moiety, which may confer distinct biological activities and chemical reactivity.

Activité Biologique

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family, characterized by its unique structure featuring two chlorine atoms and a methyl group on the imidazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a valuable scaffold for drug design and development.

- Molecular Formula : C7H8Cl2N2O

- Molecular Weight : 207.05 g/mol

- CAS Number : 1219563-76-4

Synthesis

The synthesis of this compound typically involves:

- Formation of the Imidazole Ring : Through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.

- Methylation : Introduction of the methyl group using methylating agents.

- Attachment of the Propan-2-one Moiety : Achieved via acylation reactions using acetyl chloride or acetic anhydride .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) demonstrating potent effects .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies on human cancer cell lines, such as A549 (lung cancer), have shown that certain derivatives significantly reduce cell viability, indicating promising anticancer properties. For instance, modifications to the imidazole ring have led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Other Biological Activities

The compound also exhibits:

- Anti-inflammatory Effects : Demonstrated through various assays assessing cytokine production.

- Antidiabetic Properties : Some derivatives have shown potential in modulating glucose metabolism.

- Antiviral and Antifungal Activities : Research indicates efficacy against specific viral and fungal pathogens, highlighting its versatility in therapeutic applications .

Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial activity of 10 derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited MIC values as low as 16 µg/mL against MRSA strains, suggesting strong antibacterial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 16 | MRSA |

| Derivative B | 32 | E. coli |

| Derivative C | 64 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In a comparative study of the anticancer effects of various imidazole derivatives, this compound showed a reduction in A549 cell viability by approximately 67% at a concentration of 100 µM after 24 hours.

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Cisplatin | A549 | 85 | 10 |

| Compound X | A549 | 67 | 50 |

| Compound Y | A549 | 45 | 75 |

Propriétés

IUPAC Name |

1-(4,5-dichloro-2-methylimidazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(12)3-11-5(2)10-6(8)7(11)9/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBGOUTZSSFROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.